molecular formula C22H18F3N3O3S2 B2572904 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877654-42-7

2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2572904
CAS RN: 877654-42-7
M. Wt: 493.52
InChI Key: CPECSQLCILSESH-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethoxy group, which is a chemical group –O– CF3 . It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Scientific Research Applications

Anti-Tumor Activity

The compound has shown promising anti-tumor activity. Specifically, one derivative, 22i, demonstrated excellent inhibition against cancer cell lines, including A549, MCF-7, and HeLa. Its IC50 values were 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, 22i exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

Kinase Inhibition

The compound’s ability to inhibit c-Met kinase is noteworthy. Kinases play crucial roles in cellular signaling pathways, and targeting them can have therapeutic implications. Compound 22i’s potent inhibition of c-Met kinase suggests its potential as a targeted therapy .

Structural Motif in Agrochemicals and Pharmaceuticals

The trifluoromethylpyridine moiety found in this compound serves as a key structural motif in active agrochemicals and pharmaceutical ingredients. Researchers have explored its applications in drug discovery and development. Understanding its role in molecular interactions can lead to novel drug candidates .

Synthetic Chemistry

The compound’s synthesis involves intriguing reactions, such as the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro(naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate. This synthetic pathway provides insights into the preparation of related compounds .

Mechanism of Action

The mechanism of action of this compound is not available in the search results. The trifluoromethoxy group can influence the biological activity of a compound .

properties

IUPAC Name

N-(4-methylphenyl)-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-13-2-4-14(5-3-13)26-18(29)12-33-21-27-17-10-11-32-19(17)20(30)28(21)15-6-8-16(9-7-15)31-22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPECSQLCILSESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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